ラベプラゾールナトリウム

概要

説明

ラベプラゾールナトリウムは、主に胃酸の産生を抑制するために使用されるプロトンポンプ阻害剤です。 それは、胃食道逆流症(GERD)、消化性潰瘍病、およびゾリンジャー・エリソン症候群などの状態に一般的に処方されます . ラベプラゾールナトリウムは、胃の粘膜にあるH+/K+ATPase酵素を阻害することにより作用し、胃酸の産生を抑制します .

科学的研究の応用

Rabeprazole sodium has a wide range of scientific research applications:

作用機序

この阻害は胃酸産生の最終段階を防ぎ、酸分泌の有意な減少につながります . この化合物は、プロドラッグであり、壁細胞の酸性環境で活性化され、そこでその活性なスルフェンアミド型に変換されます .

類似の化合物との比較

ラベプラゾールナトリウムは、オメプラゾール、エソメプラゾール、およびパンタプラゾールを含むプロトンポンプ阻害剤クラスの薬剤の一部です .

類似の化合物

オメプラゾール: 機能は似ていますが、薬物動態プロファイルが異なり、半減期がわずかに長くなっています.

エソメプラゾール: オメプラゾールのS異性体であり、バイオアベイラビリティが向上し、作用時間が長くなっています.

パンタプラゾール: 酸性環境での安定性で知られており、静脈内製剤でよく使用されます.

独自性

ラベプラゾールナトリウムは、他のいくつかのプロトンポンプ阻害剤と比較して、作用開始が速く、バイオアベイラビリティが高いことから独特です . また、半減期が比較的短く、特定の臨床シナリオで有利になる可能性があります .

生化学分析

Biochemical Properties

Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .

Cellular Effects

Rabeprazole Sodium’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .

Molecular Mechanism

Rabeprazole Sodium works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, Rabeprazole Sodium turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of Rabeprazole Sodium can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take Rabeprazole Sodium every day and only taking it when they have symptoms .

Dosage Effects in Animal Models

The effects of Rabeprazole Sodium can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .

Metabolic Pathways

Rabeprazole Sodium is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .

Transport and Distribution

Rabeprazole Sodium is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .

Subcellular Localization

Rabeprazole Sodium primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .

準備方法

合成経路と反応条件

ラベプラゾールナトリウムは、複数段階のプロセスによって合成されます。一般的な方法の1つは、エタノール中の水酸化ナトリウムの存在下で、2-メルカプトベンゾイミダゾールを2-クロロメチル-3-メチル-4-(3-メトキシプロポキシ)ピリジンと反応させることを含みます。 反応混合物は50°Cで3時間攪拌し、次に精製水を添加して生成物を沈殿させます .

工業的生産方法

工業的な設定では、ラベプラゾールナトリウムは、同様の合成経路を使用して大量に生産されますが、高い収率と純度を確保するために最適化された条件が使用されます。 このプロセスには、精製と検証のために高速液体クロマトグラフィー(HPLC)の使用が含まれます .

化学反応の分析

反応の種類

ラベプラゾールナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 酸化剤の存在下で、ラベプラゾールナトリウムはスルホン誘導体に変換される可能性があります。

還元: 還元剤はラベプラゾールナトリウムを対応するスルフィドに変換することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、スルホン、スルフィド、および置換ピリジン誘導体があります .

科学研究アプリケーション

ラベプラゾールナトリウムは、さまざまな科学研究アプリケーションを持っています。

類似化合物との比較

Rabeprazole sodium is part of the proton pump inhibitor class of drugs, which also includes omeprazole, esomeprazole, and pantoprazole .

Similar Compounds

Omeprazole: Similar in function but has a different pharmacokinetic profile and a slightly longer half-life.

Esomeprazole: The S-isomer of omeprazole, offering improved bioavailability and a longer duration of action.

Pantoprazole: Known for its stability in acidic environments and is often used in intravenous formulations.

Uniqueness

Rabeprazole sodium is unique due to its rapid onset of action and higher bioavailability compared to some other proton pump inhibitors . It also has a relatively short half-life, which can be advantageous in certain clinical scenarios .

特性

IUPAC Name |

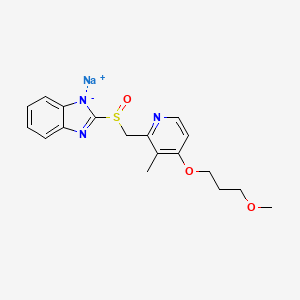

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。